Methyl 4-bromo-2-cyanobenzoate
Overview
Description
Methyl 4-bromo-2-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a cyano group at the 2-position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 4-bromo-2-cyanobenzoate involves the reaction of methyl 4-bromo-2-iodobenzoate with copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at 60°C for 2 hours . The reaction proceeds as follows:
Methyl 4-bromo-2-iodobenzoate+CuCN→Methyl 4-bromo-2-cyanobenzoate+CuI
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-2-cyanobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds.
Material Science: In the preparation of functional materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-cyanobenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In medicinal chemistry, it may interact with biological targets through its functional groups, such as the cyano and ester groups, which can form hydrogen bonds or participate in other interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-cyanobenzoate: Similar structure but with different substitution pattern.
Methyl 4-bromobenzoate: Lacks the cyano group.
Methyl 2-cyanobenzoate: Lacks the bromine atom.
Uniqueness
Methyl 4-bromo-2-cyanobenzoate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
methyl 4-bromo-2-cyanobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAVVMSHHACFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223434-15-8 | |
Record name | methyl 4-bromo-2-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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